Platyphyllonol vs. Hirsutenone in MCF-7 Breast Cancer Cytotoxicity
Platyphyllonol demonstrates measurable but moderate cytotoxicity against MCF-7 human breast cancer cells, with a reported IC50 of 46.9 μg/mL [1]. This places platyphyllonol in a distinct potency tier compared to the highly potent analog hirsutenone, which exhibits IC50 values of 11.37 μM in Jurkat leukemia cells and has been described as showing 'superior activity among ten diarylheptanoids' [2]. The lower cytotoxic potency of platyphyllonol relative to catechol-bearing diarylheptanoids is consistent with the broader SAR finding that hydroxyl group number and position on aromatic rings critically influence cytotoxic potential [3].
| Evidence Dimension | In vitro cytotoxicity |
|---|---|
| Target Compound Data | IC50 = 46.9 μg/mL |
| Comparator Or Baseline | Hirsutenone: IC50 = 11.37 μM (Jurkat cells) |
| Quantified Difference | Hirsutenone approximately 4-fold more potent in referenced model systems; both compounds demonstrate measurable activity but in distinct potency ranges |
| Conditions | MCF-7 human breast cancer cell line; MTT assay |
Why This Matters
Researchers requiring a diarylheptanoid with moderate rather than high cytotoxic potency for mechanistic studies or as a control compound should select platyphyllonol over hirsutenone.
- [1] MedChemExpress. Platyphyllonol (Platyphyllone) Biological Activity. CAS 41137-85-3. MCF-7 IC50 46.9 μg/mL. View Source
- [2] Antioxidant, Cytotoxic, and Antimicrobial Activity of Alnus incana and A. viridis Extracts. KoreaScience. Hirsutenone superior activity data. View Source
- [3] Novaković M, et al. Diarylheptanoids from the bark of black alder inhibit the growth of sensitive and multi-drug resistant non-small cell lung carcinoma cells. Phytochemistry. 2014;97:158-171. View Source
